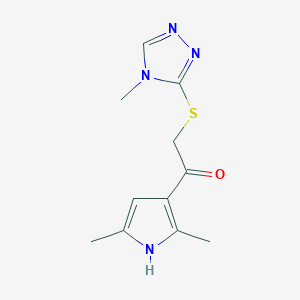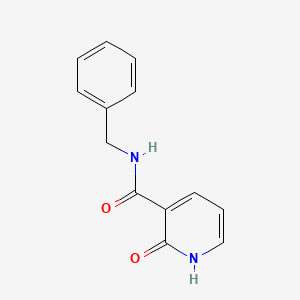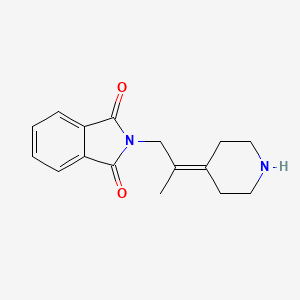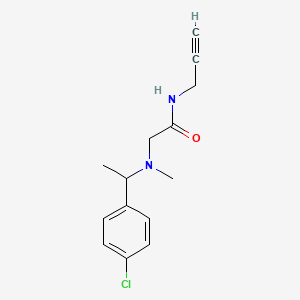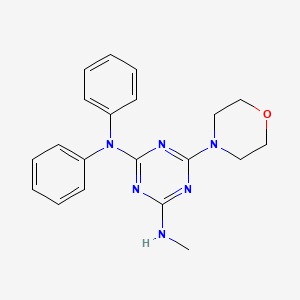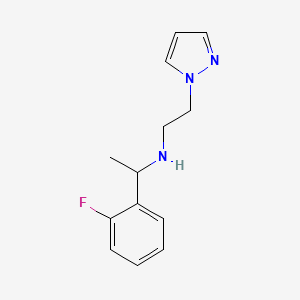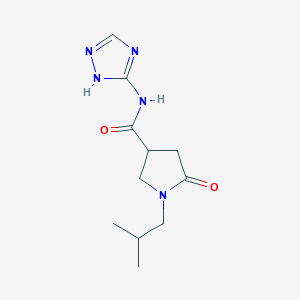
1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a synthetic compound that features a pyrrolidine ring, a triazole moiety, and a carboxamide group
Preparation Methods
The synthesis of 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide typically involves multistep organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the triazole moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability .
Chemical Reactions Analysis
1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The triazole and pyrrolidine rings can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide can be compared with similar compounds such as:
- 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-1-yl)pyrrolidine-3-carboxamide
- 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-4-yl)pyrrolidine-3-carboxamide These compounds share similar structural features but differ in the position of the triazole moiety. The unique positioning of the triazole ring in this compound may result in distinct biological activities and chemical properties .
Properties
Molecular Formula |
C11H17N5O2 |
|---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
1-(2-methylpropyl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H17N5O2/c1-7(2)4-16-5-8(3-9(16)17)10(18)14-11-12-6-13-15-11/h6-8H,3-5H2,1-2H3,(H2,12,13,14,15,18) |
InChI Key |
YKTFLRURLSFMBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
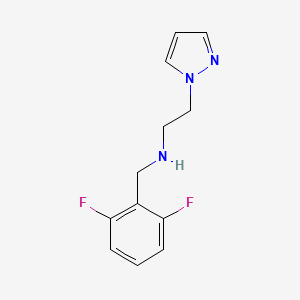
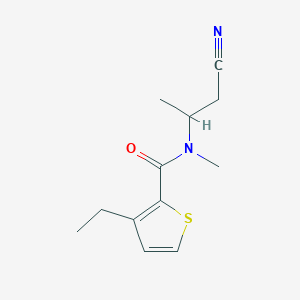
![[1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine](/img/structure/B14913679.png)
